Acid black 52

Vue d'ensemble

Description

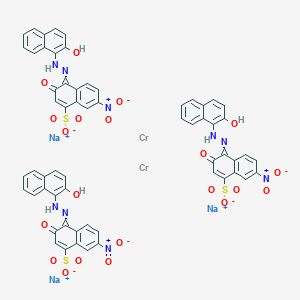

Acid Black 52 is a synthetic azo dye commonly used in various industries, including textiles, leather, and paper. It is known for its deep black color and excellent solubility in water. The chemical structure of this compound consists of two benzene rings linked by a nitrogen atom, making it a member of the azo dye family. Its molecular formula is C20H12N3NaO7S, and it has a molecular weight of 461.38 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acid Black 52 is synthesized through a series of chemical reactions involving aromatic amines. The primary synthetic route includes the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the formation of the desired azo bond .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using batch or continuous processes. The production involves the use of high-purity raw materials and stringent quality control measures to ensure consistency in the dye’s properties. The final product is usually available in powder form, which is then dissolved in water for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Acid Black 52 undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of various degradation products.

Reduction: this compound can be reduced to its corresponding amines, which are often less colored and more environmentally benign.

Substitution: The dye can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

Substitution: Strong acids like sulfuric acid and bases like sodium hydroxide are commonly employed.

Major Products Formed

The major products formed from these reactions include various aromatic amines and other degradation products, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Applications De Recherche Scientifique

Chemical Properties and Structure

Acid Black 52 is characterized by its chemical formula and is primarily used for dyeing nylon, leather, and wool. Its ability to form stable complexes with metals enhances its utility in various applications but also raises concerns regarding its environmental persistence and toxicity .

Phytotoxicity Assessment

Research has indicated that this compound exhibits significant phytotoxic effects. A study evaluated the phytotoxicity of AB-52 and its degradation intermediates using seeds of Vigna radiata and Phaseolus vulgaris. The results showed that seeds treated with a concentration of 100 ppm of AB-52 had low germination rates (30% for V. radiata and 40% for P. vulgaris), indicating its harmful effects on plant life . The study further demonstrated that the degradation products were less toxic than the parent compound, suggesting potential pathways for detoxification through advanced oxidation processes.

Use of Fungi

Bioremediation has emerged as a promising approach for the treatment of wastewater containing this compound. Fungi such as Aspergillus flavus have been studied for their ability to degrade this dye in batch bioreactor systems. In one study, the removal efficiency of this compound was optimized through response surface methodology, indicating that fungal bioremediation could effectively reduce dye concentrations in contaminated water .

Biochar Adsorption

Another innovative approach involves the use of biochar derived from algal biomass to adsorb this compound from aqueous solutions. A study found that biochar prepared from Spirulina platensis exhibited a high adsorption capacity for AB-52, with removal efficiencies reaching up to 89.84% under optimal conditions. This method not only addresses dye removal but also promotes sustainability by utilizing waste materials .

Photocatalytic Degradation

Recent advancements in photocatalytic degradation techniques have shown promise in breaking down this compound under visible light conditions. A novel bimetallic catalyst composed of silver and zirconium-doped titanium dioxide was synthesized to enhance the photocatalytic activity against AB-52. The study revealed effective degradation pathways and a significant reduction in toxicity of the intermediates produced during the process .

Summary Table of Applications

| Application | Description | Effectiveness |

|---|---|---|

| Phytotoxicity Assessment | Evaluating the toxic effects on plant germination | Low germination rates observed |

| Fungal Bioremediation | Using Aspergillus flavus for dye degradation | High removal efficiency |

| Biochar Adsorption | Utilizing biochar from algae for dye adsorption | Up to 89.84% removal efficiency |

| Photocatalytic Degradation | Degrading AB-52 using bimetallic catalysts under visible light | Effective reduction in toxicity |

Mécanisme D'action

Molecular Targets and Pathways

Acid Black 52 primarily targets proteins, particularly those found in blood. It reacts with the amino groups in these proteins, forming a dark blue-black colored product. This staining property makes it useful in various laboratory experiments.

Mode of Action

The dye works by forming covalent bonds with the amino groups in proteins, leading to a stable and intense coloration. This mechanism is particularly useful in applications requiring long-lasting and vivid staining.

Comparaison Avec Des Composés Similaires

Similar Compounds

Acid Black 1: Another azo dye with similar applications but different molecular structure.

Acid Black 11: Known for its use in textile dyeing and leather processing.

Acid Black 2: Commonly used in the paper industry for its excellent solubility and color fastness.

Uniqueness

Acid Black 52 stands out due to its high solubility in water, strong affinity for proteins, and excellent color fastness. These properties make it particularly suitable for applications requiring stable and intense coloration .

Activité Biologique

Acid Black 52 (AB-52) is an azo dye commonly used in various industrial applications, particularly in textiles. Its biological activity has garnered attention due to its potential environmental impact and toxicity to living organisms. This article explores the biological activity of this compound, focusing on its phytotoxicity, microbial effects, and degradation studies.

Chemical Structure and Properties

This compound is a complex chromium azo dye with the chemical formula . It is characterized by its dark color and solubility in water, which enhances its application in dyeing processes but raises concerns regarding its environmental persistence and toxicity.

Phytotoxicity Assessment

Research has shown that this compound exhibits significant phytotoxic effects. A study conducted on the germination of seeds from Vigna radiata and Phaseolus vulgaris revealed that exposure to a concentration of 100 ppm resulted in low germination rates: 30% for V. radiata and 40% for P. vulgaris . This indicates that AB-52 can adversely affect plant growth, potentially disrupting ecosystems.

Table 1: Germination Rates of Seeds Treated with this compound

| Seed Type | Concentration (ppm) | Germination Rate (%) |

|---|---|---|

| Vigna radiata | 100 | 30 |

| Phaseolus vulgaris | 100 | 40 |

Microbial Inhibition

This compound has been reported to inhibit microbial oxidation processes in environments such as activated sludge and stream water . This inhibition can lead to reduced microbial diversity and functionality, impacting wastewater treatment processes. The dye's presence in aquatic systems can disrupt the natural balance of microbial communities essential for nutrient cycling and organic matter decomposition.

Enzymatic Degradation Studies

Fungal species have been explored for their ability to degrade this compound effectively. Enzymes such as laccase, lignin peroxidase (LiP), and manganese peroxidase (MnP) have been implicated in the decolorization process. A study reported that these enzymes could significantly reduce the concentration of AB-52 in contaminated environments, highlighting the potential for bioremediation strategies using fungal systems .

Table 2: Enzyme Activities During Decolorization of this compound

| Enzyme | Activity Level (U/mL) |

|---|---|

| Laccase | High |

| Lignin Peroxidase | Moderate |

| Manganese Peroxidase | Low |

Case Studies on Biodegradation

- Fungal Biodegradation : A case study involving Trametes versicolor demonstrated effective degradation of this compound under controlled laboratory conditions. The study found that the fungus could break down the dye into less toxic metabolites, suggesting a viable bioremediation approach for contaminated sites .

- Photocatalytic Degradation : Another innovative approach involved using bimetallic nanoparticles (silver and zirconium doped TiO2) under visible light to degrade this compound. The photocatalytic process not only degraded the dye but also assessed the toxicity of intermediate products, indicating a reduction in phytotoxicity compared to untreated samples .

Propriétés

IUPAC Name |

trisodium;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C20H13N3O7S.2Cr.3Na/c3*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;;/h3*1-10,24-25H,(H,28,29,30);;;;;/q;;;;;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDIMGHFQDRBKD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+].[Na+].[Na+].[Cr].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H36Cr2N9Na3O21S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873917 | |

| Record name | Acid Black 52 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1488.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; [MSDSonline] | |

| Record name | Acid black 52 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water: <0.01 g/L at 20 °C and pH 4.39 /Non-sodium complex/[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4-, Soluble in water (30 mg/mL), Soluble in ethanol (20 mg/mL) and methyl Cellosolve (20 mg/mL); slightly soluble in acetone and insoluble in all other organic solvents. | |

| Record name | ACID BLACK 52 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.58 at 20 °C (OECD Guideline 109 (Density of Liquids and Solids))[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4- | |

| Record name | ACID BLACK 52 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Black powder | |

CAS No. |

5610-64-0 | |

| Record name | C.I. Acid Black 52 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acid Black 52 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonic acid complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLACK 52 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 299 °C (OECD Guideline 102 (Melting point / Melting Range)[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4- | |

| Record name | ACID BLACK 52 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.